molecular formula C24H15Br3 B189653 1,3,5-Tris(3-bromophenyl)benzene CAS No. 96761-85-2

1,3,5-Tris(3-bromophenyl)benzene

Cat. No.: B189653
CAS No.: 96761-85-2
M. Wt: 543.1 g/mol
InChI Key: JKCQADHKVQXKFF-UHFFFAOYSA-N
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Description

1,3,5-Tris(3-bromophenyl)benzene is a halogenated aromatic compound characterized by three bromophenyl groups attached to a central benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(3-bromophenyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1,3,5-triphenylbenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions on the phenyl rings .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction monitoring techniques to control the bromination reaction .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(3-bromophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tris(3-bromophenyl)benzene is unique due to the specific positioning of the bromine atoms, which allows for selective functionalization and the formation of highly conjugated systems. This makes it particularly valuable in the synthesis of advanced materials and electronic devices .

Properties

IUPAC Name

1,3,5-tris(3-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCQADHKVQXKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=CC(=C2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404439
Record name 1,3,5-Tris(3-bromophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96761-85-2
Record name 1,3,5-Tris(3-bromophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,3,5-tris(3-bromophenyl)benzene facilitate the creation of porous nanostructures on silver surfaces?

A1: this compound serves as a precursor molecule for the bottom-up fabrication of porous carbon nanoribbons on silver surfaces [, ]. This process involves several steps:

    Q2: Does the structure of the silver surface influence the formation of porous nanoribbons from this compound?

    A2: Yes, the surface structure of silver plays a role, although not a limiting one, in the formation of porous nanoribbons []. Research demonstrates successful synthesis on both Ag(111) and Ag(100) surfaces, even though the self-assembled structures of the intermediate organometallic chains differ on each surface. This suggests that while the specific arrangement of intermediates might vary, the overall reaction pathway leading to porous nanoribbons remains robust across different silver surface structures.

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